molecular formula C17H12F3NO2S B2997602 N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034439-02-4

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2997602
CAS No.: 2034439-02-4
M. Wt: 351.34
InChI Key: RLRYEEYFPGORTN-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a furan ring, a trifluoromethyl group, and a benzamide moiety

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO2S/c18-17(19,20)14-4-2-1-3-13(14)16(22)21-9-12-5-6-15(23-12)11-7-8-24-10-11/h1-8,10H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRYEEYFPGORTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene and furan derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes include:

  • Furan Derivative Synthesis: The furan ring can be synthesized through cyclization reactions of appropriate precursors.

  • Thiophene Derivative Synthesis: Thiophene derivatives are often prepared through the Gewald reaction, which involves the condensation of α-haloketones with thiourea.

  • Coupling Reaction: The thiophene and furan derivatives are then coupled using reagents such as palladium catalysts to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the trifluoromethyl group.

  • Substitution: Substitution reactions can introduce new substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological activity of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide has been explored in various studies. It has shown potential as an antibacterial, antifungal, and anticancer agent.

Medicine: In the medical field, this compound has been investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including infections and cancer.

Industry: The compound's unique properties make it useful in the development of new materials and chemicals for industrial applications. It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide: is structurally similar to other benzamide derivatives, thiophene derivatives, and furan derivatives.

  • Comparison: Compared to other similar compounds, this compound stands out due to its unique combination of functional groups and its potential applications in various fields. Its trifluoromethyl group enhances its biological activity, making it a valuable candidate for further research and development.

Biological Activity

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into the biological activity of this compound, summarizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several notable structural elements:

  • Thiophene Ring : Contributes to the compound's electronic properties.
  • Furan Ring : Enhances reactivity and biological interactions.
  • Trifluoromethyl Group : Increases lipophilicity and biological activity, making it a valuable candidate for drug development.
  • Benzamide Moiety : Known for its role in various pharmacological activities.

Biological Activities

Research indicates that N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide exhibits a range of biological activities, including:

  • Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties, potentially effective against various pathogens.
  • Anticancer Potential : The compound has shown promising results in inhibiting cancer cell proliferation in vitro, suggesting its potential as an anticancer agent.
  • Modulation of Cellular Pathways : The trifluoromethyl group enhances binding affinity to specific receptors or enzymes, influencing various signaling pathways involved in disease processes.

The exact mechanisms by which N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide exerts its biological effects are still being elucidated. However, several studies have suggested interactions with key molecular targets:

  • Receptor Interaction : The compound may bind to specific receptors involved in cellular signaling, altering their activity and downstream effects.
  • Enzyme Inhibition : It is hypothesized that the compound could inhibit enzymes critical for cellular processes, leading to altered metabolic pathways.

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound. Below are summarized findings from relevant research:

Study ReferenceFocusKey Findings
Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains, warranting further investigation into its use as an antimicrobial agent.
Anticancer ActivityShowed significant inhibition of cancer cell lines, suggesting potential as a therapeutic agent in oncology.
Mechanistic StudiesIdentified potential pathways affected by the compound, including apoptosis and cell cycle regulation.

Case Study: Anticancer Activity

In a study examining the anticancer effects of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide on various cancer cell lines:

  • Methodology : Cancer cell lines were treated with varying concentrations of the compound.
  • Results : Significant reduction in cell viability was observed at higher concentrations, with IC50 values indicating potent activity against specific cancer types.

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